![molecular formula C20H26N4O2S2 B4645091 1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B4645091.png)
1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the phenylsulfanyl group. The piperidine ring is then synthesized and coupled with the thiadiazole derivative. The final step involves the acylation of the piperidine ring with 2,2-dimethylpropanoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols .
Scientific Research Applications
1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: Due to its unique structural properties, it is explored for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-dimethylpropanoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
- 1-(2,2-dimethylpropanoyl)-N-{5-[(ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
Uniqueness
1-(2,2-dimethylpropanoyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c1-20(2,3)18(26)24-11-9-14(10-12-24)17(25)21-19-23-22-16(28-19)13-27-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABQSVRCOHRJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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